N-[3-(carbamoylamino)phenyl]acetamide
Overview
Description
N-[3-(carbamoylamino)phenyl]acetamide is an organic compound with the molecular formula C₉H₁₁N₃O₂. It is known for its role as a replication inhibitor, particularly in the context of viral replication . The compound has a molecular weight of 193.21 g/mol and a melting point of 204-206°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(carbamoylamino)phenyl]acetamide typically involves the reaction of 3-nitroaniline with acetic anhydride, followed by reduction of the nitro group to an amine and subsequent carbamoylation. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: The compound can be reduced to its corresponding amine derivative using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamides or phenyl derivatives.
Scientific Research Applications
N-[3-(carbamoylamino)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic applications due to its inhibitory effects on viral proteases.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-[3-(carbamoylamino)phenyl]acetamide involves the inhibition of NS3 protease, a serine protease essential for the replication of certain viruses . By binding to the active site of the protease, the compound prevents the cleavage of viral polyproteins, thereby inhibiting viral replication. This mechanism is particularly relevant in the context of HIV and HCV infections.
Comparison with Similar Compounds
- N-[3-(aminocarbonyl)phenyl]acetamide
- N-[3-(carbamoylamino)phenyl]propionamide
- N-[3-(carbamoylamino)phenyl]butyramide
Comparison: N-[3-(carbamoylamino)phenyl]acetamide is unique due to its specific inhibitory action on NS3 protease, which is not commonly observed in other similar compounds. Its structural features, such as the carbamoylamino group, contribute to its high affinity for the protease active site, making it a potent inhibitor. Other similar compounds may have different substituents that alter their binding affinity and inhibitory activity.
Properties
IUPAC Name |
N-[3-(carbamoylamino)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6(13)11-7-3-2-4-8(5-7)12-9(10)14/h2-5H,1H3,(H,11,13)(H3,10,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNXANNAMKHSRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
720670-20-2 | |
Record name | N-[3-(carbamoylamino)phenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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